p-Coumarate, methyl

Cosmeceutical Dermatology Pigmentation

Researchers requiring cell-permeable melanogenesis inhibition face a critical pitfall: substituting methyl p-coumarate with p-coumaric acid yields inactive results in cellular assays. Only the methyl ester suppresses melanin in intact B16 melanoma cells (IC₅₀ 130 μM)-the free acid lacks sufficient membrane permeability. • Melanogenesis: Validated B16 cell inhibitor; p-coumaric acid shows no activity under identical conditions • Anti-inflammatory: Suppresses IL-6, IL-8, MCP-1 & ICAM-1 in PMA-stimulated A549 cells (0-100 μM); inhibits NF-κB/AP-1 • Solubility: DMSO or tert-pentanol recommended; avoid n-hexane

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 55226-78-3
Cat. No. B1225560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Coumarate, methyl
CAS55226-78-3
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C12H12O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-8H,1-2H3/b8-5+
InChIKeyIVNWLXAJTPUMJK-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-Coumarate: Identity and Procurement Baseline


Methyl p-coumarate (methyl 4-hydroxycinnamate; CAS 55226-78-3) is the methyl ester of p-coumaric acid, a naturally occurring hydroxycinnamic acid derivative found in plants such as Trixis michuacana var. longifolia and Pyrus pyrifolia [1]. As a phenolic ester, it is characterized by a para-hydroxyl group on the aromatic ring and an α,β-unsaturated ester side chain [2]. This compound serves as a key reference standard and lead scaffold in studies of melanogenesis inhibition, anti-inflammatory signaling, and oxidative stress-related cytotoxicity [1]. Its esterified form confers increased lipophilicity relative to the parent acid, a property that directly impacts cellular permeability and biological activity in cell-based assays [2].

Cell-permeable ester probe Enhanced cellular uptake relative to parent acid
Melanogenesis assay context Cellular melanin inhibition in B16 model
Cytotoxicity pathway studies Enone-mediated reactivity and ROS/RNS mechanisms

Methyl p-Coumarate vs. p-Coumaric Acid: Why Substitution Fails


Substituting methyl p-coumarate with its parent acid, p-coumaric acid, or other hydroxycinnamic acid derivatives is scientifically unsound for assays requiring cell-permeable activity or specific ester-dependent mechanisms. The methyl ester moiety is not merely a pro-drug modification; it is a critical determinant of differential bioactivity [1]. Direct head-to-head studies demonstrate that while both compounds inhibit cell-free tyrosinase, only the methyl ester significantly suppresses melanin formation in intact melanoma cells—a functional divergence attributed to enhanced cellular uptake [1]. Furthermore, the ester's enone moiety acts as a Michael reaction acceptor, contributing directly to cytotoxicity in melanoma cells, a property not equivalently expressed by the free acid [2]. Therefore, procurement decisions based on assuming functional equivalence between methyl p-coumarate and p-coumaric acid will yield invalid or non-reproducible results in cellular and tissue-level experiments.

Property
Methyl p-coumarate
p-Coumaric acid
Cellular uptake
Enhanced intracellular access
Limited cell permeability
Melanogenesis effect
Suppresses melanin in intact cells
No detectable activity
Reactive moiety
Enone Michael acceptor present
Absent

Methyl p-Coumarate: Quantitative Differentiation Evidence


Cellular Melanogenesis Inhibition vs. p-Coumaric Acid

In a direct head-to-head comparison using B16 mouse melanoma cells, methyl p-coumarate significantly suppressed melanin formation, whereas p-coumaric acid showed no detectable activity under identical conditions [1]. This functional divergence occurs despite both compounds inhibiting mushroom tyrosinase in a cell-free assay [1].

Cellular melanogenesis
Head-to-head
Active vs. inactive
Supports cell-based assay selection
p-Coumaric acid: no melanin suppression in B16 cells
Cosmeceutical Dermatology Pigmentation

Cytotoxicity in Melanoma: Enone Moiety Requirement

Methyl p-coumarate exhibited cytotoxicity against murine B16-F10 melanoma cells with an IC₅₀ of 130 μM (23.2 µg/mL), while p-coumaric acid showed only weaker activity under the same conditions [1]. The study further demonstrated that anethole, which lacks the enone moiety, did not show noticeable cytotoxicity, confirming that the α,β-unsaturated ester structure is essential for this effect [1].

Cytotoxicity IC₅₀
Head-to-head
130 µM (23.2 µg/mL)
Supports cell-model endpoint review
B16-F10; enone moiety essential for effect
Oncology Natural Product Mechanism of Action

Anti-Inflammatory Cytokine Suppression in Airway Epithelial Cells

In PMA-stimulated A549 airway epithelial cells, methyl p-coumarate (0–100 μM) suppressed the secretion of key pro-inflammatory mediators: IL-6, IL-8, MCP-1, and ICAM-1 [1]. This effect was associated with inhibition of NF-κB and AP-1 activation [1]. While direct comparator data within the same study is not provided for p-coumaric acid, class-level inference suggests the methyl ester's activity profile in this specific airway inflammation model is well-documented and may be linked to its enhanced cellular permeability [1].

Inflammatory cytokine modulation
Class-level
Suppression at 0–100 µM
Supports airway inflammation research
A549 cells; p-coumaric acid data not available
Immunology Respiratory Inflammation

Antioxidant Activity Compared to Ferulic Acid Esters

In a comparative study of synthetic phenolipids, DPPH radical scavenging assays revealed that ferulic acid esters exhibit higher antiradical activity than coumaric acid esters [1]. This class-level finding indicates that for applications where maximal antioxidant potency is the primary selection criterion, methyl ferulate may be a more appropriate choice than methyl p-coumarate [1].

Antioxidant activity
Class-level
Lower vs. ferulate esters
Guides antioxidant application selection
DPPH assay; methyl ferulate may be preferred
Antioxidant Food Science Oxidative Stress

Solubility in Organic Solvents for Formulation Design

Experimental solubility data for three cinnamic acid esters (methyl ferulate, methyl p-coumarate, and methyl sinapate) were measured in tert-butanol, tert-pentanol, ethyl acetate, and n-hexane from 303.15 to 321.15 K [1]. Tert-pentanol was identified as the best solvent for methyl p-coumarate and methyl ferulate, while n-hexane was the poorest [1]. This cross-study comparison provides essential formulation guidance but does not imply superiority over the other esters.

Solubility profile
Cross-study
Reported highest in tert-pentanol
Informs stock solution preparation
303.15–321.15 K; n-hexane poorest
Formulation Analytical Chemistry Process Development

Wound Healing: Esterification Abolishes Fibroblast Migration

In an in vitro scratch-wound healing assay, trans-cinnamic acid induced fibroblast migration through PKA- and p38-MAPK signaling pathways, whereas methyl cinnamate (a close analog) and p-coumaric acid did not show this effect [1]. This finding highlights the critical importance of specific structural features—the free carboxylic acid in trans-cinnamic acid versus the ester in methyl cinnamate—in determining bioactivity [1].

Fibroblast migration
Head-to-head
No induction vs. trans-cinnamic acid
Reinforces ester-specific bioactivity selection
Methyl cinnamate analog; free acid required for migration
Tissue Repair Dermatology Cell Migration

Methyl p-Coumarate: Validated Research and Industrial Applications


Cosmeceutical Melanogenesis Inhibition Studies

Methyl p-coumarate is the compound of choice for in vitro and ex vivo studies of melanogenesis inhibition in B16 melanoma cells or primary melanocytes. As demonstrated by direct comparison, p-coumaric acid is inactive in this cellular context, making the methyl ester essential for any experiment requiring suppression of cellular melanin production [1]. Researchers should prepare stock solutions in DMSO or tert-pentanol based on solubility data, and use concentrations referenced against the established IC₅₀ of 130 μM for cytotoxicity [2].

Respiratory Inflammation and Asthma Models

For studies investigating airway epithelial inflammation, methyl p-coumarate provides a validated tool compound with defined activity against IL-6, IL-8, MCP-1, and ICAM-1 secretion in PMA-stimulated A549 cells at 0–100 μM [1]. The compound's ability to suppress NF-κB and AP-1 activation in this model supports its use in mechanistic studies of allergic asthma and related inflammatory conditions. In vivo efficacy in OVA-induced mouse models further validates its translational relevance [1].

Oxidative Stress-Mediated Antitumor Mechanisms

Methyl p-coumarate serves as a precursor for the formation of graviquinone, a cytotoxic metabolite generated under oxidative stress conditions that bypasses ABCB1-mediated resistance and induces DNA damage in lung carcinoma cells [1]. This property makes it a valuable tool for studying ROS/RNS-dependent antitumor mechanisms. The compound's intrinsic cytotoxicity against B16-F10 melanoma cells (IC₅₀ 130 μM) further supports its use as a reference standard in comparative oncology assays [2].

Solubility-Guided Process and Formulation Design

Solubility data for methyl p-coumarate in tert-pentanol, ethyl acetate, and n-hexane (303.15–321.15 K) provide essential guidance for selecting appropriate solvents in extraction, purification, and formulation processes [1]. Tert-pentanol is the optimal choice for maximizing solubility, while n-hexane should be avoided. This information is critical for process chemists and formulators developing reproducible protocols for this compound.

Application
Selection Property
Validation Focus
Melanogenesis inhibition studies
Cell-permeable ester probe
Cellular melanin formation endpoint
Airway inflammation research
Cytokine modulation profile
NF-κB/AP-1 pathway response context
ROS/RNS antitumor mechanism studies
Enone-mediated reactivity
Cell viability and DNA damage endpoints
Solvent selection and formulation
Reported highest solubility in tert-pentanol
Process reproducibility and solvent screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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